2-hydroxy-N,N-dimethyl-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-hydroxy-N,N-dimethyl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(2)9(13)7-5-6(11(14)15)3-4-8(7)12/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIOQQPPUWKAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24791637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,N-dimethyl-5-nitrobenzamide typically involves the nitration of N,N-dimethylbenzamide followed by hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring. The hydroxylation step can be achieved using suitable hydroxylating agents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N,N-dimethyl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: 2-hydroxy-N,N-dimethyl-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
2-hydroxy-N,N-dimethyl-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N,N-dimethyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Hydrogen Bonding
(a) 2-Hydroxy-5-nitrobenzamide (C₇H₆N₂O₄)
- Key Differences : Lacks N,N-dimethyl groups.
- Hydrogen Bonding : Forms an intramolecular O–H···O bond (2.513 Å), leading to a planar molecular structure .
- Implications : Reduced steric hindrance compared to the dimethylated analog, but lower lipophilicity. Used as a precursor for benzodiazepines and nitroaromatic derivatives .
(b) 2-Hydroxy-3-nitro-N-phenylbenzamide (C₁₃H₁₀N₂O₄)
- Key Differences : Nitro group at position 3; phenyl substituent on the amide nitrogen.
- Hydrogen Bonding : Intermolecular O–H···O interactions dominate. The meta-nitro group alters electron distribution, reducing resonance stabilization compared to para-nitro analogs .
- Implications : Lower thermal stability but enhanced solubility in polar solvents due to the phenyl group .
Substituent Type and Electronic Effects
(a) 5-Chloro-N,N-dimethyl-2-nitrobenzamide (C₉H₉ClN₂O₃)
- Key Differences : Hydroxyl group replaced by chlorine.
- Electronic Effects : Chlorine’s inductive electron-withdrawing effect is weaker than hydroxyl’s resonance effect.
- Implications : Reduced hydrogen bonding capacity but increased halogen-based reactivity (e.g., Suzuki coupling). Higher logP (2.16) indicates greater lipophilicity .
(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₁H₁₅NO₂)
Hydrogen Bonding Equilibrium
2-Hydroxy-N,N-diethylbenzamide (C₁₁H₁₅NO₂)
Data Tables
Table 1: Structural and Hydrogen Bonding Comparison
| Compound | Substituents | O–H···O Distance (Å) | Bond Type | logP |
|---|---|---|---|---|
| 2-Hydroxy-N,N-dimethyl-5-nitrobenzamide | 2-OH, 5-NO₂, N,N-dimethyl | 2.625 | Intermolecular | 1.78* |
| 2-Hydroxy-5-nitrobenzamide | 2-OH, 5-NO₂ | 2.513 | Intramolecular | 1.12 |
| 5-Chloro-N,N-dimethyl-2-nitrobenzamide | 2-NO₂, 5-Cl, N,N-dimethyl | N/A | N/A | 2.16 |
| 2-Hydroxy-N,N-diethylbenzamide | 2-OH, N,N-diethyl | 2.710 | Intermolecular | 2.34 |
*Estimated using ChemDraw.
Research Findings and Implications
- Crystal Packing : The intermolecular hydrogen bonding in this compound promotes layered crystal structures, enhancing thermal stability .
- Electronic Effects : The para-nitro group increases electrophilicity at the ortho position, enabling regioselective substitutions .
- Biological Relevance : Nitrobenzamide derivatives exhibit antimicrobial and anticancer activity, though dimethylated analogs may improve blood-brain barrier penetration .
Q & A
Q. What are the recommended synthetic routes for preparing 2-hydroxy-N,N-dimethyl-5-nitrobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nitration of 2-hydroxy-N,N-dimethylbenzamide followed by purification using column chromatography. Key steps include controlling reaction temperature (0–5°C during nitration to avoid over-nitration) and using sulfuric acid as a catalyst. Optimization involves adjusting stoichiometry (e.g., nitric acid molar ratio) and monitoring progress via TLC or HPLC . Post-synthesis, recrystallization from ethanol/water mixtures improves purity. Characterization via H/C NMR and FT-IR confirms the nitro and dimethylamide substituents .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Using SHELXL (SHELX-2018) for refinement, researchers can resolve bond lengths and angles, particularly the planar nitro group and hydrogen-bonding interactions involving the hydroxyl group . Complementary techniques include mass spectrometry (ESI-MS for molecular ion confirmation) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Begin with antimicrobial susceptibility testing (e.g., broth microdilution against S. aureus and E. coli) and cytotoxicity assays (MTT on HEK-293 or HeLa cells). The nitro group may confer redox activity, so include assays for reactive oxygen species (ROS) generation. Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin for antibacterial tests) are critical .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding networks for nitrobenzamide derivatives?
- Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion. For this compound, SC-XRD analysis at 100 K (Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) can clarify intermolecular interactions. Refinement in Olex2 or SHELXTL software highlights differences in packing motifs compared to analogs like 2-hydroxy-3-nitrobenzamide. Hydrogen-bond parameters (e.g., O–H···O distances of 1.82–2.15 Å) should be statistically validated against Cambridge Structural Database entries .
Q. What computational strategies predict the electronic effects of substituents on the nitrobenzamide core?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model substituent impacts on electron density. Key parameters include:
- NBO charges : Quantify electron withdrawal by the nitro group.
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with reactivity (e.g., nitro reduction potentials).
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for derivatization. Compare results with experimental UV-Vis spectra (λmax ~320 nm for nitro π→π* transitions) .
Q. How can researchers address low yields in the final step of synthesizing this compound derivatives?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., dealkylation or nitro reduction). Mitigation strategies include:
- Protecting the hydroxyl group with acetyl or TBS groups before nitration.
- Optimizing solvent polarity : Use DMF for polar intermediates or dichloromethane for nitro stabilization.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for regioselective nitration. Monitor by LC-MS to identify byproducts .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the antibacterial efficacy of nitrobenzamide analogs?
- Methodological Answer : Variability may arise from differences in bacterial strains (e.g., efflux pump expression) or assay conditions (aerobic vs. anaerobic). Standardize testing using CLSI guidelines and include nitroreductase-deficient strains to assess metabolic activation. Cross-reference MIC values with structural analogs (e.g., 2-chloro-N,N-dimethyl-5-nitrobenzamide) to isolate substituent effects .
Structural and Functional Insights
Q. What role does the hydroxyl group play in the molecular interactions of this compound?
- Methodological Answer : The hydroxyl group participates in intramolecular hydrogen bonding with the adjacent amide carbonyl (O–H···O=C, ~2.1 Å), stabilizing the planar conformation. In crystal packing, it forms intermolecular bonds with nitro oxygen atoms, influencing solubility and melting point (mp ~215–218°C). Replace with methoxy or fluorine to study bioavailability trade-offs .
Experimental Design Considerations
Q. What controls are essential when studying the enzymatic inhibition potential of this compound?
- Methodological Answer : Include:
- Negative controls : DMSO vehicle and inactive analogs (e.g., des-nitro derivatives).
- Positive controls : Known inhibitors (e.g., acetazolamide for carbonic anhydrase).
- Enzyme source validation : Use recombinant proteins (≥95% purity by SDS-PAGE) to avoid matrix effects. Pre-incubate compounds with NADPH for nitroreductase-activated prodrug studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
